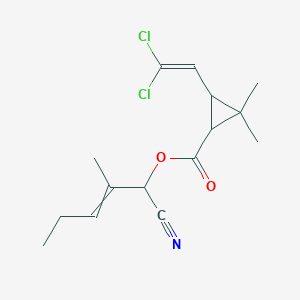![molecular formula C19H32FNO2 B3057393 1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- CAS No. 801289-27-0](/img/structure/B3057393.png)
1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-
Übersicht
Beschreibung
1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- is an organic compound that features both amino and hydroxyl functional groups. This compound is known for its unique structure, which includes a fluorinated octyl chain attached to a phenyl ring, making it a valuable molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 1,3-propanediol and 4-(8-fluorooctyl)benzene.
Reaction with Ammonia: The 1,3-propanediol is reacted with ammonia under alkaline conditions to introduce the amino group.
Coupling Reaction: The intermediate product is then coupled with 4-(8-fluorooctyl)benzene through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorinated phenyl ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Produces carbonyl derivatives such as aldehydes and ketones.
Reduction: Results in secondary or tertiary amines.
Substitution: Leads to the formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis, depending on its specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-ethyl-1,3-propanediol: A structurally similar compound with an ethyl group instead of the fluorooctyl chain.
3-Amino-1,2-propanediol: Another related compound with different positioning of the amino and hydroxyl groups.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- is unique due to its fluorinated octyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it particularly valuable in applications requiring enhanced membrane permeability and stability.
Eigenschaften
IUPAC Name |
2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32FNO2/c20-14-6-4-2-1-3-5-7-17-8-10-18(11-9-17)12-13-19(21,15-22)16-23/h8-11,22-23H,1-7,12-16,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOXDBRVMVOJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCF)CCC(CO)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459969 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801289-27-0 | |
| Record name | 1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester](/img/structure/B3057314.png)


![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)



![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)

